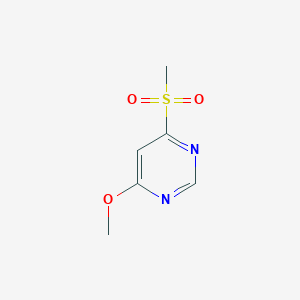

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1-Methyl-1H-pyrazol-4-ylamine can be synthesized from 1-Methyl-4-nitropyrazole .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Related compounds such as 1-Methyl-1H-pyrazol-4-ylamine have a melting point of 47-50℃, a density of 1.141 g/mL at 25 °C, and a boiling point of 45-80°C/760 mmHg .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

The compound acts as an inhibitor of the c-Met receptor . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the c-Met receptor affects several biochemical pathways. Most notably, it impacts the Protein Kinase pathway . This pathway is involved in a variety of cellular processes, including cell growth and division . The compound’s action also leads to broad Phosphodiesterase Family Inhibition , which can have various downstream effects .

Result of Action

The inhibition of the c-Met receptor and the subsequent disruption of the Protein Kinase pathway can lead to a variety of molecular and cellular effects. One documented effect is Myocardial Degeneration in rats . This suggests that the compound’s action can have significant impacts on cardiac health .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline' involves the synthesis of the tetrahydroquinoline ring system followed by the introduction of the pyrazole and trifluoromethyl groups.", "Starting Materials": [ "4-chloro-1,2,3,4-tetrahydroquinoline", "methylamine", "trifluoroacetic acid", "1-methyl-1H-pyrazole", "sodium hydride", "diethyl ether", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-1,2,3,4-tetrahydroquinoline by reacting 4-chloroaniline with cyclohexanone in the presence of acetic acid and sodium bicarbonate.", "Step 2: Reduction of 4-chloro-1,2,3,4-tetrahydroquinoline with sodium hydride in diethyl ether to obtain 1,2,3,4-tetrahydroquinoline.", "Step 3: Alkylation of 1,2,3,4-tetrahydroquinoline with trifluoroacetic acid and methylamine in methanol to obtain 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline.", "Step 4: Cyclization of 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline with 1-methyl-1H-pyrazole in the presence of acetic acid to obtain 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] } | |

CAS RN |

2137044-44-9 |

Product Name |

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |

Molecular Formula |

C14H14F3N3 |

Molecular Weight |

281.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.